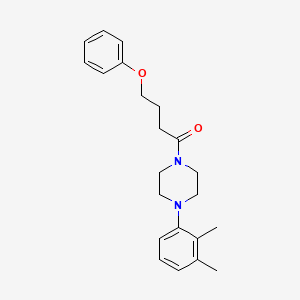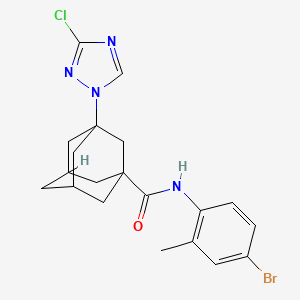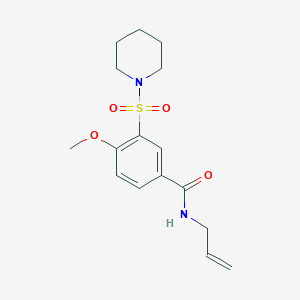![molecular formula C27H21NO3S2 B4617961 4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-phenylacrylate](/img/structure/B4617961.png)
4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-phenylacrylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidine derivatives often involves condensation reactions, cyclocondensation with various aldehydes, and reactions with thioglycolic acid or mercaptoacetic acid in the presence of anhydrous zinc chloride or other catalysts. A notable method includes the refluxation of specific precursor molecules with thioglycolic acid to form thiazolidin-4-one derivatives in high yields, demonstrating the diversity in synthetic approaches for these compounds (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
X-ray crystallography and spectral studies, including IR, NMR, and mass spectrometry, are critical for confirming the structures of thiazolidine derivatives. These techniques have elucidated the configurations, confirming non-planar structures and providing detailed insights into the molecular geometry (Yahiaoui et al., 2019).
Chemical Reactions and Properties
Thiazolidine derivatives participate in various chemical reactions, showcasing their reactivity towards forming cyclic dimeric units, chains of rings, and complex sheets through hydrogen bonding. These interactions highlight the compounds' potential for diverse chemical transformations (Delgado et al., 2005).
Physical Properties Analysis
The physical properties of thiazolidine derivatives, such as solubility, melting points, and crystal structure, have been determined using spectroscopic and thermal analysis methods. The determination of these properties is essential for understanding the compound's behavior under different conditions.
Chemical Properties Analysis
Thiazolidine derivatives exhibit a range of chemical properties, including antibacterial, fungicidal, and antitumor activities. These activities are attributed to the compounds' ability to interact with biological targets, demonstrating their potential in pharmaceutical applications. The structure-activity relationship studies provide insight into the functional groups contributing to these properties (Trotsko et al., 2018).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
A series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and showed significant antimicrobial activity. The study emphasizes the potential of thiazolidinone analogs in the development of new antimicrobial agents (Spoorthy et al., 2021).
Rhodanine-3-acetic acid derivatives demonstrated promising antimicrobial properties, particularly against mycobacteria, including Mycobacterium tuberculosis, and methicillin-resistant Staphylococcus aureus, suggesting their potential in treating infections caused by these pathogens (Krátký et al., 2017).
Anticancer Activity
Compounds structurally related to thiazolidinones, specifically 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs, demonstrated significant anticancer activity. These compounds induced apoptosis in cancer cells without affecting normal cells, showing potential for targeted cancer therapy (Wu et al., 2006).
Supramolecular and Thermal Properties
The synthesis of a new Schiff base, 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate, exhibited smectic A phase, highlighting its potential application in the development of liquid crystal materials with specific thermal properties (Ha et al., 2009).
Xanthine Oxidase Inhibitory Properties
A study on 2-amino-5-alkylidene-thiazol-4-ones revealed their inhibitory activity against xanthine oxidase, suggesting their potential use in treating diseases associated with oxidative stress, such as gout or hyperuricemia (Smelcerovic et al., 2015).
Propiedades
IUPAC Name |
[4-[(Z)-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO3S2/c1-19-7-9-22(10-8-19)18-28-26(30)24(33-27(28)32)17-21-11-14-23(15-12-21)31-25(29)16-13-20-5-3-2-4-6-20/h2-17H,18H2,1H3/b16-13+,24-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSMOAHFZCWXQM-WDALZOHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C=CC4=CC=CC=C4)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(N-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4617878.png)


![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide](/img/structure/B4617921.png)
![N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4617925.png)
![5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4617928.png)
![N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4617934.png)

![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4617955.png)
![{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B4617967.png)

![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate](/img/structure/B4617973.png)